9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
9-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-10-5-4-8-18-12(10)15-13(16-14(18)20)21-9-11(19)17-6-2-3-7-17/h4-5,8H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBUECRCQBASST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through a multi-step process involving the formation of the pyrido[1,2-a][1,3,5]triazinone core followed by the introduction of the methyl, pyrrolidinyl, and sulfanyl groups. One possible synthetic route involves:
Formation of the Pyrido[1,2-a][1,3,5]triazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidinyl Group: This can be done through nucleophilic substitution reactions using pyrrolidine and an appropriate leaving group.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions using thiolating agents such as thiourea or sodium hydrosulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyrrolidine, thiourea, sodium hydrosulfide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a versatile scaffold for the synthesis of novel compounds with potential biological activity.
Biology: As a probe to study biological processes and interactions due to its unique structure.
Medicine: Potential use as a lead compound in drug discovery for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrrolidinyl and sulfanyl groups may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyrido[1,2-a][1,3,5]triazin-4-one Core
- 2-Diethylamino-4H-7-(halogeno)pyrido[1,2-a][1,3,5]triazin-4-one (1a-c): These derivatives (e.g., 7-iodo substitution in 1a) feature a diethylamino group at position 2 and halogen atoms at position 6. The diethylamino group may enhance lipophilicity, while halogens (Cl, Br, I) could influence electronic properties and bioactivity. Synthesis involves guanidine cyclization, yielding 63% efficiency in one-pot reactions . Compared to the target compound, the absence of a sulfanyl linker and pyrrolidine moiety suggests divergent pharmacological profiles.
- 2-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: This analog replaces pyrrolidine with a morpholine ring, a six-membered amine with two methyl groups. Morpholines are often used to improve metabolic stability and solubility. The sulfanyl linker and 9-methyl group mirror the target compound, but the morpholine’s larger size and oxygen atom may alter binding kinetics .
Pyrido[1,2-a]pyrimidin-4-one Derivatives
- 2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: The pyrimidin-4-one core differs from triazin-4-one by replacing a nitrogen atom with a carbon, reducing electron-deficient character. This may affect π-π stacking or enzyme inhibition.
- 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound incorporates a benzisoxazole-piperidine moiety, which may target serotonin or dopamine receptors. The tetrahydro ring system increases rigidity, contrasting with the target compound’s fully aromatic triazinone core .
Sulfur-Containing Heterocycles
- The nitro and cyano groups are strong electron-withdrawing substituents, which could enhance electrophilic reactivity compared to the target compound’s pyrrolidine .
Data Tables
Table 1. Structural Comparison of Pyrido[1,2-a]triazin-4-one and Pyrimidin-4-one Derivatives
Table 2. Impact of Amine Substituents on Pharmacokinetic Properties
Biological Activity
The compound 9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido-triazinone family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a pyrido-triazinone core with a pyrrolidine moiety that contributes to its biological activity. The presence of sulfur and nitrogen atoms in the structure suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit significant anticancer properties. For example:
- In vitro Studies : Various derivatives have shown promising results against different cancer cell lines. A study demonstrated that certain pyrido-triazinones inhibited cell proliferation in colorectal cancer models with IC50 values in the low micromolar range .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific kinases involved in cancer progression. For instance, some triazinone derivatives have been reported to inhibit Src family kinases (SFKs), which play a crucial role in tumor growth and metastasis .
Enzymatic Inhibition
The compound's structure suggests potential as an enzyme inhibitor:
- Cyclooxygenase (COX) Inhibition : Similar compounds have been evaluated for their COX inhibitory activity. For instance, derivatives with similar scaffolds showed IC50 values significantly lower than standard COX inhibitors like Celecoxib, indicating strong anti-inflammatory properties .
Case Studies
- Study on Pyrrolidine Derivatives : A comprehensive evaluation of various pyrrolidine derivatives highlighted their potential as anti-inflammatory and anticancer agents. The study found that modifications to the pyrrolidine ring could enhance activity against specific cancer types and inflammatory pathways .
- Synthesis and Activity Correlation : Research on the synthesis of 2-oxo-pyrrolidine derivatives revealed that structural modifications could lead to improved biological activity. The introduction of electron-withdrawing groups was found to enhance potency against cancer cell lines .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one?
- Methodology : The synthesis typically involves condensation reactions under reflux conditions. For example, analogous pyrido-triazinones are synthesized by dissolving precursors (e.g., 2-amino-pyrido-triazinones) in acetic acid, adding reagents like 2,5-dimethoxytetrahydrofuran, and refluxing for 3 hours. The product is isolated via reduced-pressure evaporation and recrystallization from a suitable solvent (e.g., ethanol) .
- Key Steps : (1) Reflux in acetic acid with a cyclic ether derivative; (2) Purification via recrystallization; (3) Characterization using NMR and IR spectroscopy.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methyl, pyrrolidinyl, and sulfanyl groups) .
- IR Spectroscopy : Identification of carbonyl (C=O) and thioether (C-S) functional groups .
- X-ray Crystallography : For unambiguous confirmation of the molecular structure using SHELXL refinement .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines :
- Use personal protective equipment (PPE): gloves, lab coats, and eye protection.
- Ensure adequate ventilation to avoid inhalation risks.
- In case of skin contact, wash immediately with water and consult a physician .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Approach :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility and reaction efficiency for sulfur-containing intermediates .
- Catalysis : Use palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at specific positions .
- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions during cyclization steps .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during structural analysis?
- Troubleshooting :
- Comparative Analysis : Cross-reference with published spectra of structurally related pyrido-triazinones .
- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and validate experimental data .
- Crystallographic Refinement : Employ SHELX programs to resolve ambiguities in bond lengths/angles .
Q. What strategies are effective for designing derivatives with enhanced antimicrobial activity?
- Design Principles :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., halogens) at the pyridine ring to improve membrane penetration .
- Bioisosteric Replacement : Replace the pyrrolidinyl group with piperazinyl or morpholinyl moieties to modulate solubility and target binding .
- Structure-Activity Relationship (SAR) : Test derivatives against Gram-positive/negative bacteria using agar diffusion assays .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methods :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities .
- High-Performance Liquid Chromatography (HPLC) : For high-purity isolation (>98%) using C18 reverse-phase columns .
Q. How can computational tools aid in predicting the compound’s reactivity or biological targets?
- Tools and Workflows :
- Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial enzymes (e.g., DNA gyrase) .
- ADMET Prediction : Software like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
